

Burnettramic Acid A: A Novel Antifungal Agent from *Aspergillus burnettii*

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Compound of Interest

Compound Name: *Burnettramic acid A*

Cat. No.: B10822051

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Abstract

Burnettramic acid A, a novel secondary metabolite produced by the Australian soil fungus *Aspergillus burnettii*, represents a new class of antibiotics with significant potential for therapeutic development.[1][2] This document provides a comprehensive overview of **Burnettramic acid A**, including its unique chemical structure, potent biological activities, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for the cultivation of *A. burnettii*, as well as the extraction and characterization of **Burnettramic acid A**, are presented. Furthermore, quantitative data on its bioactivity is summarized, and key pathways are visualized to facilitate a deeper understanding of this promising natural product.

Introduction

The genus *Aspergillus* is a well-known source of structurally diverse and biologically active secondary metabolites, which have yielded numerous clinically important drugs.[2] *Aspergillus burnettii*, a species identified from the North Burnett region of southern Queensland, Australia, has been found to produce a unique class of compounds known as the burnettramic acids.[2] The most abundant of these, **Burnettramic acid A**, is a rare bolaamphiphilic molecule featuring a β -d-mannose linked to a pyrrolizidinedione unit through a long, 26-carbon chain.[1][2][3] This distinctive architecture contributes to its potent in vitro antifungal and antibacterial properties, making it a subject of considerable interest for the development of new anti-infective agents.[2][4]

Chemical Structure and Properties

The chemical structure of **Burnettramic acid A** has been elucidated through extensive spectroscopic analysis, including HRMS and NMR, and has undergone revision since its initial proposal to establish its full absolute configuration.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of **Burnettramic Acid A**

Property	Value	Reference
Molecular Formula	C41H72NO12	[5]
Molecular Weight	770.5042 [M+H] ⁺	[5]
Core Structure	Bolaamphiphilic pyrrolizidinedione	[1] [2]
Key Moieties	β-d-mannose, 26-carbon chain, pyrrolizidinedione	[1] [2] [3]

Biological Activity

Burnettramic acid A has demonstrated significant in vitro activity against a range of fungal and bacterial pathogens. Its antifungal potency is particularly noteworthy, showing comparable efficacy to the established antifungal drug Amphotericin B against certain yeast species.[\[2\]](#)

Table 2: In Vitro Biological Activity of **Burnettramic Acid A**

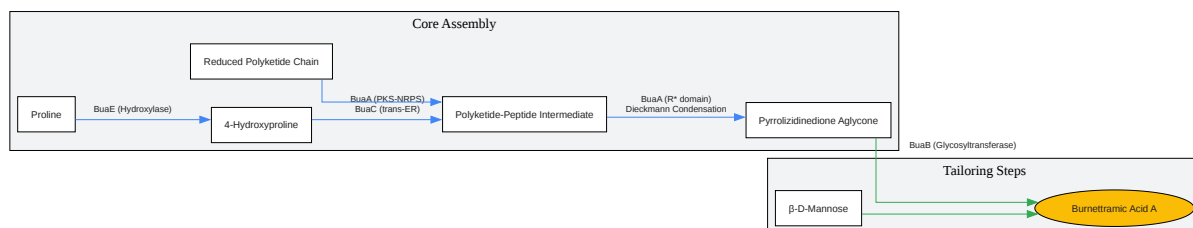
Target Organism	Activity Metric	Value (µg/mL)	Reference
Candida albicans	IC50	0.5	[2]
Saccharomyces cerevisiae	IC50	0.2	[2]
Bacillus subtilis	IC50	2.3	[4]
Staphylococcus aureus	IC50	5.9	[4]
Murine Myeloma (NS-1) cells	IC50	13.8	[2]
Neonatal Foreskin Fibroblasts (NFF)	IC50	>100	[2]

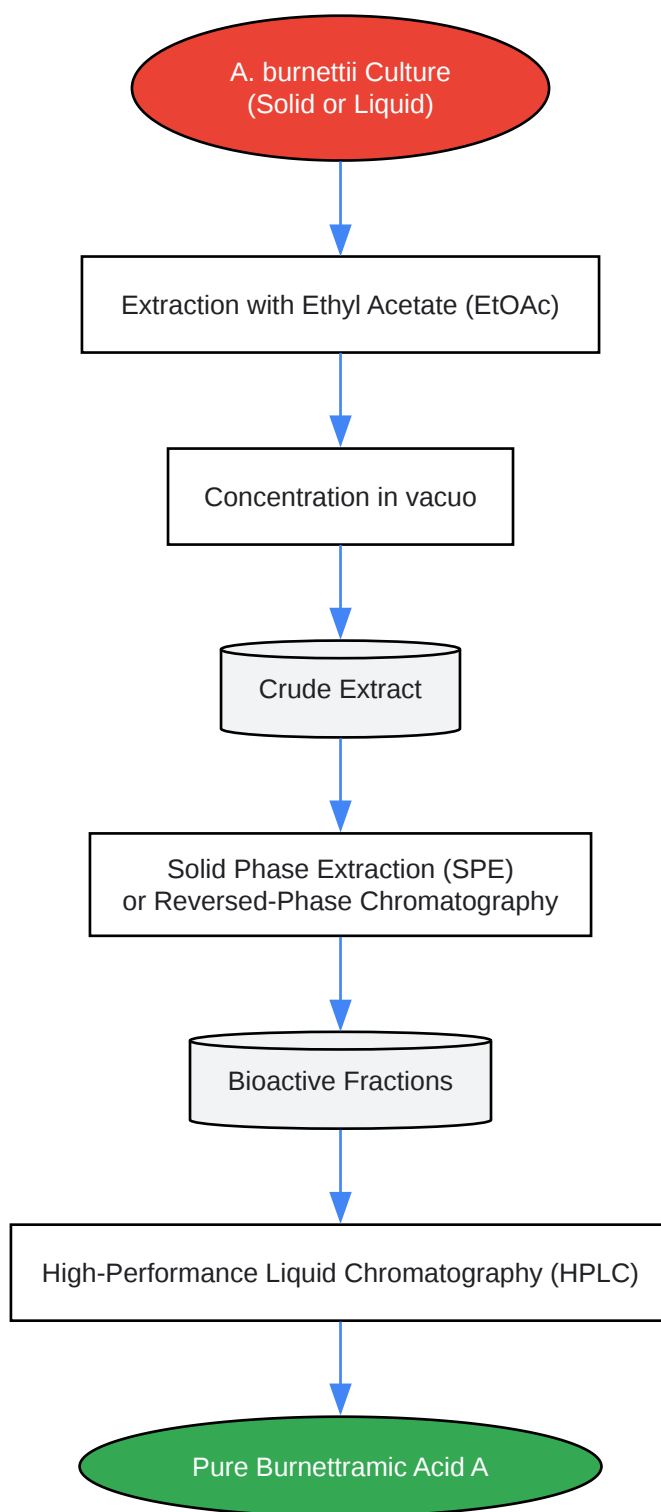
Biosynthesis

The biosynthesis of **Burnettramic acid A** is governed by the *bua* gene cluster, which encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[\[1\]](#)[\[2\]](#) The pathway has been elucidated through comparative genomics and heterologous expression in *Aspergillus nidulans*.[\[1\]](#)[\[2\]](#)

Proposed Biosynthetic Pathway of Burnettramic Acid A

The biosynthesis commences with the hydroxylation of proline, followed by the construction of a highly reduced polyketide chain by the PKS-NRPS machinery. The pathway proceeds through amide bond formation and a Dieckmann condensation to form the characteristic pyrrolizidinedione moiety. Subsequent modifications, including glycosylation, lead to the final structure of **Burnettramic acid A**.[\[2\]](#)[\[3\]](#)





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